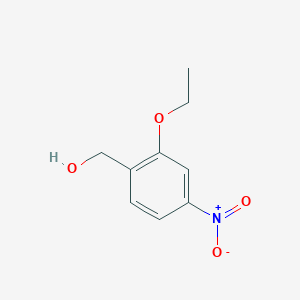

(2-Ethoxy-4-nitrophenyl)methanol

Description

Contextualization within Aromatic Alcohol Chemistry Research

Aromatic alcohols, characterized by a hydroxyl group attached to a carbon atom of a side chain on an aromatic ring, are a cornerstone of organic chemistry. Their reactivity, governed by both the hydroxyl group and the aromatic system, makes them versatile building blocks. The presence of additional substituents, such as the ethoxy and nitro groups in (2-Ethoxy-4-nitrophenyl)methanol, significantly influences the molecule's electronic properties and reactivity. The electron-donating ethoxy group and the electron-withdrawing nitro group create a unique electronic environment that can direct the outcome of various chemical transformations. Research on analogous compounds, such as (4-nitrophenyl)methanol, has highlighted the role of the nitro group in influencing crystal packing through hydrogen bonding and π–π stacking interactions. jk-sci.comorganic-chemistry.org The study of this compound and its isomers, therefore, provides valuable insights into the interplay of different functional groups on the reactivity and solid-state structure of aromatic compounds.

Strategic Importance in Organic Synthesis Research

The strategic importance of this compound lies primarily in its role as a key intermediate in the synthesis of more complex molecules, notably in the pharmaceutical and agrochemical industries. A significant example is its precursor, 2-ethoxy-4-nitrophenol (B1581399), which is an essential intermediate in the synthesis of decoquinate (B1670147), a coccidiostat used in veterinary medicine. researchgate.net The synthesis of this compound is a critical step in the potential synthetic routes leading to a variety of substituted anilines and other derivatives, which are valuable synthons for drug discovery and materials science.

The synthesis of this compound itself, while not extensively documented, can be envisioned through a multi-step process starting from commercially available precursors. A plausible synthetic pathway involves the following key transformations:

Nitration of 2-ethoxyphenol (B1204887): The synthesis would logically begin with the nitration of 2-ethoxyphenol. Studies on the optimization of this reaction have shown that the use of ferric nitrate (B79036) as a catalyst can yield 2-ethoxy-4-nitrophenol with a yield of 55.48%. researchgate.net

Formylation of 2-ethoxy-4-nitrophenol: The next step would involve the introduction of a formyl group (-CHO) onto the aromatic ring to produce 2-ethoxy-4-nitrobenzaldehyde (B8762213). This can be achieved through established formylation reactions such as the Reimer-Tiemann reaction or the Vilsmeier-Haack reaction. organic-chemistry.orgwikipedia.orgallen.incambridge.org The Reimer-Tiemann reaction, which uses chloroform (B151607) and a strong base, typically results in ortho-formylation of phenols. wikipedia.orgbyjus.com

Reduction of 2-ethoxy-4-nitrobenzaldehyde: The final step would be the selective reduction of the aldehyde group in 2-ethoxy-4-nitrobenzaldehyde to a primary alcohol, yielding this compound. This transformation can be accomplished using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄), under conditions that avoid the reduction of the nitro group. nih.gov The chemoselective reduction of a nitro-substituted benzaldehyde (B42025) to the corresponding benzyl (B1604629) alcohol is a well-established transformation in organic synthesis.

The following table outlines a proposed synthetic route with potential reagents:

| Step | Reaction | Starting Material | Reagent(s) | Product |

| 1 | Nitration | 2-Ethoxyphenol | Ferric nitrate, Nitrating agent | 2-Ethoxy-4-nitrophenol |

| 2 | Formylation | 2-Ethoxy-4-nitrophenol | Chloroform, Sodium hydroxide | 2-Ethoxy-4-nitrobenzaldehyde |

| 3 | Reduction | 2-Ethoxy-4-nitrobenzaldehyde | Sodium borohydride | This compound |

Overview of Current Research Landscape and Gaps concerning this compound

The current research landscape for this compound is relatively sparse, with most of the available information focusing on its isomers or precursors. For instance, extensive research exists on the synthesis and reactions of (4-ethoxy-3-nitrophenyl)methanol (B12526629) and (4-nitrophenyl)methanol. chemicalbook.comnih.gov These studies provide a foundational understanding of the reactivity of the functional groups present in the target molecule.

A significant research gap is the lack of detailed experimental data and characterization for this compound itself. While plausible synthetic routes can be proposed based on established organic reactions, there is a need for published research that confirms these routes and provides comprehensive spectroscopic and physicochemical data for the compound. The table below summarizes some of the known properties of related compounds, highlighting the data that is currently missing for this compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Spectroscopic Data |

| (4-Nitrophenyl)methanol | C₇H₇NO₃ | 153.14 | 92-94 | Available |

| (4-Ethoxybenzyl) alcohol | C₉H₁₂O₂ | 152.19 | Not specified | Available |

| 2-Nitrophenol | C₆H₅NO₃ | 139.11 | 44-45 | Available |

| This compound | C₉H₁₁NO₄ | 197.19 | Not Available | Not Available |

Future research should focus on the efficient synthesis of this compound and the thorough characterization of its properties. This would include detailed analysis using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. Such data would be invaluable for its application in the synthesis of novel organic materials and pharmacologically active compounds. Furthermore, exploring the reactivity of its three functional groups could unveil new synthetic methodologies and applications.

Structure

3D Structure

Properties

CAS No. |

10473-47-9 |

|---|---|

Molecular Formula |

C9H11NO4 |

Molecular Weight |

197.19 g/mol |

IUPAC Name |

(2-ethoxy-4-nitrophenyl)methanol |

InChI |

InChI=1S/C9H11NO4/c1-2-14-9-5-8(10(12)13)4-3-7(9)6-11/h3-5,11H,2,6H2,1H3 |

InChI Key |

LDIYSOPBNFWUIH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC(=C1)[N+](=O)[O-])CO |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 2 Ethoxy 4 Nitrophenyl Methanol

Established Synthetic Pathways and Mechanistic Considerations

Traditional synthesis of (2-Ethoxy-4-nitrophenyl)methanol relies on well-understood organic reactions, primarily focusing on the transformation of functional groups on a pre-functionalized benzene (B151609) core.

Reduction Reactions of Aromatic Aldehyde/Ketone Precursors

A direct and common method for synthesizing this compound is through the reduction of its corresponding aldehyde precursor, 2-ethoxy-4-nitrobenzaldehyde (B8762213). This transformation targets the carbonyl group for reduction to a primary alcohol while preserving the nitro and ethoxy functionalities on the aromatic ring.

The reduction is typically accomplished using selective reducing agents. Sodium borohydride (B1222165) (NaBH₄) is frequently employed due to its mild nature and high selectivity for aldehydes and ketones over other reducible groups like nitro functions under controlled conditions. ncert.nic.in The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide intermediate, usually by the solvent (e.g., methanol (B129727) or ethanol) or an aqueous workup, yields the desired primary alcohol, this compound. google.com

Lithium aluminium hydride (LiAlH₄) is another powerful reducing agent capable of this transformation; however, its higher reactivity necessitates more stringent reaction conditions, such as anhydrous solvents (e.g., diethyl ether, THF) and careful temperature control, as it can also reduce the nitro group if conditions are not optimized. ncert.nic.in

Table 1: Comparison of Reducing Agents for Aldehyde Reduction

| Reducing Agent | Typical Solvents | Key Characteristics |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol (B145695) | Mild, selective for aldehydes/ketones, tolerant of nitro groups. ncert.nic.inorgsyn.org |

Research on similar nitro-substituted aromatic aldehydes, such as 4-nitrobenzaldehyde, has demonstrated the feasibility of this reduction, yielding the corresponding nitrobenzyl alcohol. researchgate.net This provides a strong precedent for the successful synthesis of this compound via this pathway.

Functionalization of Substituted Benzene Rings

An alternative strategy begins with a benzene ring already possessing some of the target molecule's substituents. A logical starting material is 1-ethoxy-3-nitrobenzene. cymitquimica.comstenutz.eu This compound contains the required ethoxy and nitro groups in the correct meta-relationship. The synthetic challenge then becomes the introduction of a hydroxymethyl group (-CH₂OH) at the ortho position relative to the ethoxy group and para to the nitro group.

This can be achieved through a two-step sequence:

Formylation: Introduction of a formyl group (-CHO) onto the ring. This is typically accomplished via electrophilic aromatic substitution, such as the Vilsmeier-Haack reaction (using dimethylformamide and phosphorus oxychloride) or Gattermann-Koch reaction, although the latter is more suited for simple aromatic hydrocarbons. ncert.nic.in The directing effects of the existing ethoxy (ortho-, para-directing) and nitro (meta-directing) groups would favor substitution at the desired position.

Reduction: The resulting 2-ethoxy-4-nitrobenzaldehyde is then reduced to this compound as described in section 2.1.1.

The nitro group's strong electron-withdrawing nature deactivates the ring towards electrophilic substitution, which can make the initial formylation step challenging. cymitquimica.com However, the activating, ortho-directing influence of the ethoxy group helps to facilitate the reaction at the target position.

Multi-step Synthesis Strategies Involving Nitro and Ethoxy Group Introduction

More complex, multi-step syntheses allow for the construction of this compound from simpler, more readily available starting materials. youtube.comlibretexts.org A plausible route could start with 2-ethoxyphenol (B1204887).

A representative multi-step synthesis is outlined below:

Nitration of 2-Ethoxyphenol: The starting material, 2-ethoxyphenol, undergoes electrophilic aromatic substitution to introduce a nitro group. The hydroxyl and ethoxy groups are both activating and ortho-, para-directing. Nitration using a nitrating agent like nitric acid often leads to a mixture of isomers. However, specific conditions can favor the formation of 2-ethoxy-4-nitrophenol (B1581399). A study by Hao et al. investigated various nitrating conditions and found that using ferric nitrate (B79036) as a catalyst could yield 2-ethoxy-4-nitrophenol with a yield of 55.48%. researchgate.net

Conversion to the Final Product: The intermediate, 2-ethoxy-4-nitrophenol, must then be converted to the target alcohol. This is a more complex transformation that could involve protecting the phenolic hydroxyl group, introducing the required one-carbon unit (which will become the methanol group), and then deprotecting. A more direct, though less common, approach would need to be developed. An analogous synthesis for 2-methoxy-4-nitrobenzaldehyde (B151014) starts from 4-nitrosalicylic acid, which is esterified, reduced, and then oxidized. guidechem.com This highlights the multi-step nature often required for such substituted aromatics.

Table 2: Example Multi-step Synthesis Pathway

| Step | Starting Material | Reagents/Catalyst | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | 2-Ethoxyphenol | Ferric Nitrate | 2-Ethoxy-4-nitrophenol | researchgate.net |

Novel and Sustainable Synthetic Approaches

Modern chemical synthesis places a strong emphasis on sustainability, safety, and efficiency. Research is moving towards greener processes and the adoption of advanced manufacturing technologies like flow chemistry.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and using renewable resources. wiley-vch.desigmaaldrich.com While specific green synthesis routes for this compound are not widely published, the principles can be applied to established methods.

Solvent Selection: Traditional organic solvents like dichloromethane (B109758) can be replaced with greener alternatives. For instance, 2-Methyltetrahydrofuran (2-MeTHF), derived from renewable resources, or cyclopentyl methyl ether (CPME) are considered more environmentally friendly options for reactions like reductions or functionalizations. sigmaaldrich.com

Catalysis: Utilizing catalytic reagents instead of stoichiometric ones is a core principle of green chemistry. gcande.org In the reduction of 2-ethoxy-4-nitrobenzaldehyde, catalytic hydrogenation using a metal catalyst (e.g., Pt, Pd) and molecular hydrogen is an alternative to metal hydrides. This method produces water as the only byproduct, significantly improving the atom economy.

Waste Reduction: The environmental factor (E-factor), which is the ratio of the mass of waste to the mass of product, is a key metric. wiley-vch.de Pharmaceutical synthesis often has a high E-factor. gcande.org Optimizing multi-step syntheses to reduce the number of steps, improve yields, and allow for solvent recycling can significantly lower the E-factor. wiley-vch.de For example, developing a catalytic method for the direct hydroxymethylation of 1-ethoxy-3-nitrobenzene would be a significant green advancement.

Table 3: Potential Green Alternatives in Synthesis

| Process Step | Conventional Reagent/Solvent | Greener Alternative | Green Principle | Reference |

|---|---|---|---|---|

| Aldehyde Reduction | Sodium Borohydride | Catalytic Hydrogenation (H₂/Pd) | Atom Economy, Waste Prevention | wiley-vch.de |

| Reaction Solvent | Dichloromethane | 2-Methyltetrahydrofuran (2-MeTHF) | Use of Renewable Feedstocks, Safer Solvents | sigmaaldrich.com |

Flow Chemistry and Continuous Processing for Scalable Production Research

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise process, offers significant advantages for the synthesis of compounds like this compound, particularly for hazardous reactions. europa.eu

Enhanced Safety: Nitration reactions are highly exothermic and can be dangerous to scale up in batch reactors. Flow reactors have a high surface-area-to-volume ratio, allowing for superior heat dissipation and precise temperature control, thus minimizing the risk of thermal runaways. europa.eu The synthesis of intermediates like 2-ethoxy-4-nitrophenol would be a prime candidate for a flow process.

Improved Efficiency and Scalability: Continuous processing allows for automated and scalable production. europa.eu The small reactor volume at any given time enhances safety, while the continuous nature allows for the production of large quantities over time. This approach has been successfully used for other hazardous processes involving nitro compounds, such as the synthesis of 2-nitroethanol. d-nb.info

Process Optimization: Flow chemistry systems enable rapid optimization of reaction parameters such as temperature, pressure, and residence time. This can lead to higher yields and purities compared to batch processing. The reduction of 2-ethoxy-4-nitrobenzaldehyde could also be transferred to a flow system, potentially using a packed-bed reactor with an immobilized catalyst for continuous hydrogenation.

The integration of flow chemistry into the synthetic routes for this compound represents a significant step towards safer, more efficient, and scalable industrial production.

Chemoenzymatic and Biocatalytic Routes Research

The development of chemoenzymatic and biocatalytic routes for the synthesis of fine chemicals is a burgeoning area of research, driven by the desire for more sustainable and efficient manufacturing processes. These methods offer the potential for high selectivity under mild reaction conditions, often surpassing what can be achieved with traditional chemical methods.

Research into the synthesis of this compound has explored the use of enzymes, particularly for the selective reduction of the aldehyde group of a suitable precursor, 2-ethoxy-4-nitrobenzaldehyde. Alcohol dehydrogenases (ADHs) are a class of enzymes that have shown considerable promise in this area. matthey.comfrontiersin.org These enzymes catalyze the reversible reduction of aldehydes and ketones to their corresponding alcohols with high enantioselectivity, using a nicotinamide (B372718) cofactor such as NAD(P)H. frontiersin.orgorganic-chemistry.org

A plausible chemoenzymatic route to this compound would involve the chemical synthesis of the 2-ethoxy-4-nitrobenzaldehyde precursor, followed by a biocatalytic reduction step. The enzymatic reduction of various benzaldehyde (B42025) derivatives has been demonstrated, suggesting the feasibility of this approach for the target molecule. scielo.org.mx For instance, studies on the biocatalytic reduction of benzaldehyde using enzymes from plant wastes have shown promising conversions to benzyl (B1604629) alcohol. scielo.org.mx While not specific to this compound, these findings establish a proof of principle for the enzymatic reduction of substituted benzaldehydes.

The integration of an artificial enzyme into an in vivo biocatalytic cascade represents another frontier. chemrxiv.org While current examples focus on different new-to-nature reactions, the concept of augmenting a biological system with an abiological reaction catalyzed by a designer enzyme could potentially be applied to the synthesis of complex molecules like this compound in the future. chemrxiv.org

The Henry (nitroaldol) reaction, which forms a C-C bond between a nitroalkane and a carbonyl compound, is another area where biocatalysis is making inroads. almacgroup.com While not directly applicable to the final reduction step to form this compound, it highlights the expanding toolbox of biocatalytic methods for constructing key chemical bonds found in its precursors.

Regioselectivity and Yield Optimization Studies

Impact of Reaction Conditions on Product Distribution

The nitration of substituted benzenes is a classic electrophilic aromatic substitution reaction where the directing effects of the existing substituents play a crucial role in determining the position of the incoming nitro group. In the case of a precursor like 2-ethoxyphenol, the ethoxy group is an activating, ortho-, para-director, while the hydroxyl group is also an activating, ortho-, para-director. The final position of the nitro group is a result of the interplay of these directing effects and steric hindrance.

Studies on the nitration of related dialkoxybenzenes have shown that the regioselectivity can be surprisingly high and is influenced by factors such as the solvent environment. nih.gov For instance, the dinitration of 1,2-dialkoxybenzenes can proceed with unusual regioselectivity. nih.gov Research on the nitration of aromatic compounds in aqueous sodium dodecylsulfate and nitric acid medium has also demonstrated high regioselectivity. rsc.org

The reaction conditions for nitration, such as the nitrating agent, temperature, and solvent, have a profound impact on the distribution of isomers. For example, in the nitration of Nα,N1-bis(trifluoroacetyl)-L-tryptophan methyl ester, the choice of solvent (acetic anhydride (B1165640) vs. trifluoroacetic acid) dictates the position of nitration. nih.gov Similarly, for the synthesis of 2-ethoxy-4-nitrophenol, a potential precursor, the choice of nitrating agent and reaction conditions would be critical to maximize the yield of the desired isomer. A study on the synthesis of 2-ethoxy-4-nitrophenol from 2-ethoxyphenol compared different nitration schemes and concluded that ferric nitrate was the optimal catalyst, achieving a yield of 55.48%. researchgate.net

The table below summarizes the impact of different nitrating conditions on the regioselectivity for related aromatic compounds, which can provide insights into the synthesis of the precursor for this compound.

| Reactant | Nitrating Agent/Conditions | Major Product(s) | Reference(s) |

| 1,2-Dialkoxybenzenes | Dinitration | 1,2-Dialkoxy-4,5-dinitrobenzene | nih.gov |

| Nα,N1-Bis(trifluoroacetyl)-L-tryptophan methyl ester | HNO3 in acetic anhydride | 2-Nitro product | nih.gov |

| Nα,N1-Bis(trifluoroacetyl)-L-tryptophan methyl ester | HNO3 in trifluoroacetic acid | 6-Nitro product | nih.gov |

| 2-Ethoxyphenol | Ferric nitrate | 2-Ethoxy-4-nitrophenol (55.48% yield) | researchgate.net |

Catalyst Development for Enhanced Selectivity

Catalyst development is at the heart of optimizing the synthesis of this compound, both in the nitration step and in the subsequent reduction of the nitro group if the amine is the desired final product, or the selective reduction of the aldehyde in the presence of the nitro group.

For the selective reduction of a dinitroaromatic compound to a nitroaniline, which shares the challenge of selective reduction with the synthesis of our target molecule, Ru-SnOx/Al2O3 catalysts have shown high selectivity. mdpi.com The addition of SnOx to the Ru/Al2O3 catalyst was found to increase the reaction rate and maintain high selectivity to the desired mono-reduced product. mdpi.com

The table below illustrates the effect of catalyst modification on the selective hydrogenation of m-dinitrobenzene.

| Catalyst | Conversion of m-DNB | Selectivity to m-NAN | Reference(s) |

| Ru/Al2O3 | Complete (in 10h) | >97% | mdpi.com |

| Ru-SnOx/Al2O3 (2% SnOx) | Complete (in <4h) | 97.3% | mdpi.com |

While the direct application is for nitro group reduction, this demonstrates the principle of how catalyst design can finely tune selectivity. In the context of synthesizing this compound from 2-ethoxy-4-nitrobenzaldehyde, the challenge lies in the chemoselective reduction of the aldehyde group without affecting the nitro group. While biocatalysts like ADHs are ideal for this, research into chemocatalysts also continues. For the synthesis of the related (4-Ethoxy-3-nitrophenyl)methanol (B12526629), sodium borohydride (NaBH4) in methanol has been shown to be effective for the selective reduction of the aldehyde. evitachem.com

The development of more advanced catalysts, potentially including single-atom catalysts or precisely structured bimetallic nanoparticles, holds the key to further improvements in the yield and selectivity of this compound synthesis, moving towards more efficient and environmentally benign processes.

Reactivity and Derivatization Studies of 2 Ethoxy 4 Nitrophenyl Methanol

Transformations of the Methanol (B129727) Functional Group

The primary alcohol group in (2-ethoxy-4-nitrophenyl)methanol is a key site for synthetic modifications, including oxidation, esterification, etherification, and nucleophilic substitution.

The oxidation of the benzylic alcohol in this compound can yield either the corresponding aldehyde, 2-ethoxy-4-nitrobenzaldehyde (B8762213), or the carboxylic acid, 2-ethoxy-4-nitrobenzoic acid, depending on the oxidizing agent and reaction conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) and sodium dichromate (Na₂Cr₂O₇) will typically oxidize the primary alcohol directly to a carboxylic acid, provided there is at least one hydrogen on the benzylic carbon. chemistrysteps.com The selective oxidation to an aldehyde requires milder reagents to prevent overoxidation. organic-chemistry.org

The selective oxygenation of alcohols to carboxylic acids using O₂ or air as the oxidant can be challenging, as the reaction often stops at the aldehyde stage. nih.gov However, various methods have been developed to achieve this transformation efficiently. nih.govresearchgate.net For instance, an environmentally friendly method involves the photo-oxidation of aromatic alcohols to carboxylic acids using air or O₂ without the need for external catalysts or additives. nih.gov

| Reactant | Product | Reagents and Conditions |

| This compound | 2-Ethoxy-4-nitrobenzaldehyde | Mild oxidizing agents (e.g., PCC, PDC) |

| This compound | 2-Ethoxy-4-nitrobenzoic acid | Strong oxidizing agents (e.g., KMnO₄, Na₂Cr₂O₇) chemistrysteps.com |

| Aromatic Alcohols | Carboxylic Acids | Air/O₂, light irradiation, catalyst-free nih.gov |

This table presents plausible transformations based on general principles of organic chemistry, as specific experimental data for this compound was not found in the search results.

The hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) in the presence of an acid catalyst to form the corresponding esters. Similarly, etherification can be achieved through reactions like the Williamson ether synthesis. masterorganicchemistry.com This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether. masterorganicchemistry.com For the synthesis of ethers from secondary or tertiary alcohols, acid-catalyzed dehydration is not a suitable method as it tends to produce alkenes. learncbse.in

| Reaction Type | Reactants | Product | General Conditions |

| Esterification | This compound + Carboxylic Acid/Derivative | (2-Ethoxy-4-nitrophenyl)methyl ester | Acid catalyst |

| Etherification (Williamson) | This compound + Alkyl Halide | (2-Ethoxy-4-nitrophenyl)methyl ether | 1. Strong base (e.g., NaH) 2. Alkyl halide masterorganicchemistry.com |

This table outlines general reaction pathways for esterification and etherification of alcohols.

The benzylic carbon of this compound is activated towards nucleophilic substitution reactions due to the resonance stabilization of the resulting benzylic carbocation. chemistrysteps.com The hydroxyl group can be converted into a good leaving group (e.g., by protonation in the presence of a strong acid followed by loss of water, or by conversion to a tosylate) and subsequently displaced by a variety of nucleophiles. These reactions can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the nature of the nucleophile. chemistrysteps.comkhanacademy.org The resonance stabilization of the benzylic carbocation makes the Sₙ1 pathway particularly favorable. chemistrysteps.com

Reactions Involving the Nitro Moiety

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring and can itself be transformed into other functional groups.

The nitro group of this compound can be readily reduced to an amino group, yielding (4-amino-2-ethoxyphenyl)methanol. This transformation is crucial as it converts the electron-withdrawing nitro group into an electron-donating amino group, fundamentally altering the chemical properties of the molecule. Common reducing agents for this purpose include metals in acidic solution (e.g., Sn/HCl, Fe/HCl) or catalytic hydrogenation (e.g., H₂, Pd/C). This reduction is a key step in the synthesis of many aromatic compounds, including aniline (B41778) derivatives. chemistrysteps.com

| Reactant | Product | Typical Reducing Agents |

| This compound | (4-Amino-2-ethoxyphenyl)methanol | Sn/HCl, Fe/HCl, H₂/Pd/C chemistrysteps.com |

The derivatives of this compound, particularly the amino derivative (4-amino-2-ethoxyphenyl)methanol, are valuable precursors in condensation and cyclization reactions. The presence of both an amino and a hydroxyl group allows for the formation of various heterocyclic structures. For example, the aminophenyl derivative can react with dicarbonyl compounds or their equivalents to form fused ring systems. The initial nitro compound can also participate in reactions where the strong electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution, which can be a key step in a larger cyclization strategy.

Reactivity of the Aromatic Ring

The reactivity of the benzene (B151609) ring in this compound is significantly influenced by its three substituents: the ethoxy group (-OCH₂CH₃), the nitro group (-NO₂), and the hydroxymethyl group (-CH₂OH). The interplay of their electronic and steric effects governs the regioselectivity and rate of substitution reactions on the aromatic ring.

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic compounds. makingmolecules.com In EAS, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. makingmolecules.com The outcome of such reactions on a substituted benzene ring is dictated by the directing effects of the existing substituents. makingmolecules.comlibretexts.org

The ethoxy group is an activating group, meaning it increases the rate of electrophilic substitution compared to unsubstituted benzene. libretexts.orgorganicchemistrytutor.com It is an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. This is due to its ability to donate electron density to the ring through resonance, which stabilizes the carbocation intermediate (the σ-complex) formed during the reaction. organicchemistrytutor.comyoutube.com

Conversely, the nitro group is a strongly deactivating group, making the ring significantly less reactive towards electrophiles. makingmolecules.comlibretexts.org It is a meta-director, guiding incoming electrophiles to the position meta to it. The nitro group withdraws electron density from the ring both inductively and through resonance, destabilizing the intermediates for ortho and para attack. makingmolecules.com

In the case of this compound, the directing effects of the ethoxy and nitro groups are as follows:

Ethoxy group at C2 (ortho, para-director): Directs incoming electrophiles to positions C1, C3, and C6. Position C1 is already substituted with the hydroxymethyl group.

Nitro group at C4 (meta-director): Directs incoming electrophiles to positions C2 and C6. Position C2 is already substituted with the ethoxy group.

Table 1: Analysis of Directing Effects for Electrophilic Aromatic Substitution on this compound

| Substituent | Position | Type | Directing Effect | Favored Positions for Substitution |

| -OCH₂CH₃ | C2 | Activating | ortho, para | C1 (blocked), C3, C6 |

| -NO₂ | C4 | Deactivating | meta | C2 (blocked), C6 |

| -CH₂OH | C1 | Weakly Deactivating | ortho, para | C2 (blocked), C6 |

This table summarizes the expected regiochemical outcome based on the individual effects of the substituents.

Nucleophilic Aromatic Substitution (NAS) involves the replacement of a leaving group on an aromatic ring by a nucleophile. masterorganicchemistry.com Unlike EAS, NAS is facilitated by the presence of strong electron-withdrawing groups, particularly those positioned ortho or para to a good leaving group (such as a halide). masterorganicchemistry.comlatech.edu These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. masterorganicchemistry.com

The aromatic ring of this compound is highly activated for NAS due to the presence of the nitro group at the C4 position. However, the molecule lacks a conventional leaving group like a halogen. For a NAS reaction to occur on this substrate, one of the existing substituents would have to be displaced. While the ethoxy group is generally not a good leaving group, its displacement by a strong nucleophile under forcing conditions could be envisioned.

Research in the field has demonstrated that NAS can proceed on substrates without traditional halogen leaving groups. For instance, studies on halophenols have shown that the generation of a phenoxyl radical can act as a powerful transient electron-withdrawing group, activating the ring for nucleophilic substitution and enabling the displacement of a fluoride (B91410) ion. osti.gov This suggests that advanced strategies could potentially be developed to facilitate NAS on compounds like this compound, possibly by modifying the hydroxymethyl or ethoxy groups to enhance their leaving group ability.

Synthesis of Advanced Derivatives and Analogs of this compound

The functional groups present in this compound—a primary alcohol, an ether, and a nitro group—offer multiple avenues for the synthesis of advanced derivatives and analogs.

Systematic structural modifications of this compound can provide valuable insights into structure-reactivity relationships. Research on related heterocyclic systems, such as coumarins and thiophenes, demonstrates how targeted derivatization can lead to compounds with novel properties. mdpi.commdpi.com

For this compound, key modifications could include:

Oxidation of the hydroxymethyl group: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, altering the electronic properties of the substituent at C1 and its influence on the aromatic ring.

Derivatization of the alcohol: The hydroxyl group can be converted into esters or ethers, which can be used to introduce a wide variety of other functional groups.

Modification of the ethoxy group: The ethyl chain could be varied (e.g., to methoxy (B1213986), propoxy) to probe the steric and electronic effects of the alkoxy group on reactivity.

Reduction of the nitro group: The nitro group can be reduced to an amine, which dramatically changes its electronic character from strongly electron-withdrawing to strongly electron-donating. This would fundamentally alter the reactivity of the aromatic ring.

Compounds bearing multiple, orthogonally reactive functional groups are highly valuable as polyfunctionalized building blocks in organic synthesis. evitachem.com this compound is an excellent candidate for such a role. The distinct reactivity of its alcohol, ether, and nitro functionalities allows for sequential and selective chemical transformations.

For example, the synthesis of the veterinary drug decoquinate (B1670147) uses 2-ethoxy-4-nitrophenol (B1581399) as a key intermediate, highlighting the utility of this substitution pattern. researchgate.net Similarly, this compound could serve as a versatile starting material. The alcohol provides a handle for attachment to other molecules or solid supports, the nitro group can be transformed into an amine for further coupling reactions, and the activated aromatic ring can potentially undergo substitution. This multi-functionality allows for the construction of complex molecular architectures from a relatively simple starting material. Research on the synthesis of thiophene (B33073) derivatives from functionalized acetophenones further illustrates how such building blocks can be used to create diverse heterocyclic compounds. mdpi.com

Advanced Spectroscopic and Structural Elucidation Research for 2 Ethoxy 4 Nitrophenyl Methanol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

High-Resolution NMR spectroscopy stands as a cornerstone for the structural analysis of (2-Ethoxy-4-nitrophenyl)methanol, offering precise information about the chemical environment of each proton and carbon atom within the molecule.

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the number and types of protons and carbons. For instance, in a related compound, 2-nitrobenzyl alcohol, the ¹H NMR spectrum in DMSO shows distinct signals for the aromatic protons between δ 7.51 and 8.05 ppm, a triplet for the hydroxyl proton at δ 5.53-5.56 ppm, and a doublet for the benzylic methylene (B1212753) protons at δ 4.81-4.83 ppm. rsc.org Similarly, for 4-nitrobenzyl alcohol, the aromatic protons appear as doublets at δ 8.20-8.22 ppm and δ 7.58-7.60 ppm, with the hydroxyl proton as a triplet at δ 5.53-5.56 ppm and the methylene protons as a doublet at δ 4.63-4.65 ppm in DMSO. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Related Nitrobenzyl Alcohol Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|---|

| 2-Nitrobenzyl alcohol rsc.org | DMSO | 8.03-8.05 (d, 1H), 7.74-7.84 (m, 2H), 7.51-7.55 (t, 1H), 5.53-5.56 (t, 1H), 4.81-4.83 (d, 2H) | Not specified |

| 4-Nitrobenzyl alcohol rsc.org | DMSO | 8.20-8.22 (d, 2H), 7.58-7.60 (d, 2H), 5.53-5.56 (t, 1H), 4.63-4.65 (d, 2H) | Not specified |

| 2,4-Dinitrobenzyl alcohol rsc.org | CDCl₃ | 8.97-8.98 (d, 1H), 8.52-8.55 (dd, 1H), 8.14-8.17 (d, 1H), 5.19 (s, 2H), 1.61-1.66 (br, 1H) | Not specified |

Note: Chemical shifts are reported relative to TMS. Multiplicity is indicated as s (singlet), d (doublet), dd (doublet of doublets), t (triplet), m (multiplet), and br (broad).

NMR spectroscopy is also a powerful tool for studying the conformational preferences of molecules in solution. By analyzing nuclear Overhauser effects (NOE) in 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments and measuring coupling constants, it is possible to deduce the spatial proximity of atoms and the dihedral angles between them. For flexible molecules like this compound, which has a rotatable ethoxy group and a hydroxymethyl group, these studies can reveal the preferred orientation of these substituents relative to the benzene (B151609) ring. For example, studies on N-nitroso-2r, 6c-diphenylpiperidin-4-one oximes have utilized ¹H, ¹³C, and 2D NMR to determine their stereochemistry and boat conformations. researchgate.net While specific conformational studies on this compound are not detailed in the provided results, the principles of using NMR for such analysis are well-established. researchgate.net

Mass Spectrometry Techniques

Mass spectrometry provides critical information regarding the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of a molecule with high precision. This allows for the calculation of the elemental formula, which is a crucial step in identifying an unknown compound or confirming the synthesis of a target molecule. For this compound (C₉H₁₁NO₄), the theoretical exact mass can be calculated and compared with the experimentally determined value from HRMS to confirm its identity. scbt.com While a specific HRMS value for this compound is not present in the search results, the molecular weight is listed as 197.19 g/mol . scbt.com For comparison, the related compound 4-nitrobenzyl alcohol (C₇H₇NO₃) has a molecular weight of 153.14 g/mol . nih.gov

Electron ionization (EI) mass spectrometry is commonly used to induce fragmentation of a molecule. The resulting fragmentation pattern, or mass spectrum, is a unique fingerprint of the compound and can be used to deduce its structure. For aromatic nitro compounds, common fragmentation pathways include the loss of the nitro group (NO₂) and rearrangements involving the substituents. In the mass spectrum of the related compound 2-(4-nitrophenoxy)ethanol, characteristic fragments would be expected from the cleavage of the ether linkage and the loss of the nitro group. nist.gov Analysis of the fragmentation of 4-nitrophenetole (B1664618) (ethyl p-nitrophenyl ether) shows major peaks at m/z 139, 167, 109, 65, and 29, which correspond to various fragments of the molecule. nih.gov A detailed analysis of the fragmentation pathways of this compound would similarly provide valuable structural information.

Table 2: Key Mass Spectrometry Data for Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Peaks (m/z) |

|---|---|---|---|

| This compound scbt.com | C₉H₁₁NO₄ | 197.19 | Not available |

| 4-Nitrobenzyl alcohol nih.gov | C₇H₇NO₃ | 153.14 | Not available |

| 2-(4-Nitrophenoxy)ethanol nist.gov | C₈H₉NO₄ | 183.16 | Not available |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Molecular Structure Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its bonds. Specific functional groups absorb at characteristic frequencies. For this compound, one would expect to see characteristic absorption bands for the hydroxyl (-OH) group (typically a broad band around 3300-3500 cm⁻¹), the aromatic C-H bonds (around 3000-3100 cm⁻¹), the aliphatic C-H bonds of the ethoxy group (around 2850-2960 cm⁻¹), the nitro group (NO₂) asymmetric and symmetric stretching vibrations (around 1500-1550 cm⁻¹ and 1300-1370 cm⁻¹, respectively), and C-O stretching vibrations for the ether and alcohol (around 1000-1300 cm⁻¹). rsc.org For instance, in the IR spectrum of a related compound, characteristic peaks for nitro and other functional groups are observed. rsc.org

Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. It is particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. For nitrophenol isomers, characteristic Raman peaks have been identified for the nitro group's asymmetric and symmetric stretching vibrations, as well as C-H deformation modes. spectroscopyonline.com A study on nitrophenol isomers showed that Raman peaks at 1333 cm⁻¹ and 1343 cm⁻¹ were due to the asymmetric stretching of the nitro group. spectroscopyonline.com

Table 3: Characteristic Vibrational Frequencies for Functional Groups in this compound and Related Compounds

| Functional Group | Typical FT-IR Frequency Range (cm⁻¹) | Expected Raman Shifts (cm⁻¹) |

|---|---|---|

| O-H Stretch (alcohol) | 3500-3300 (broad) | |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Aliphatic C-H Stretch (ethoxy) | 2960-2850 | 2960-2850 |

| Asymmetric NO₂ Stretch | 1550-1500 | 1550-1500 |

| Symmetric NO₂ Stretch | 1370-1300 | 1370-1300 |

| Aromatic C=C Stretch | 1600-1450 | 1600-1450 |

| C-O Stretch (ether and alcohol) | 1300-1000 |

Data compiled from general spectroscopic principles and analysis of related compounds. rsc.orgspectroscopyonline.com

X-ray Crystallography Studies

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and conformational parameters, as well as insights into the packing of molecules in the crystal lattice and the nature of intermolecular interactions that stabilize the crystal structure. For this compound and its derivatives, X-ray crystallography studies offer a definitive means of structural elucidation in the solid state.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

The crystal structure of (4-Nitrophenyl)methanol, a positional isomer of the title compound, has been determined by SC-XRD. nih.gov The compound crystallizes in the triclinic space group P-1. nih.gov In this structure, the nitro group lies nearly coplanar with the benzene ring, with a very small torsion angle of 0.44 (13)°. nih.gov However, the hydroxymethyl group is displaced from the plane of the phenyl ring, as indicated by the C6—C1—C7—O1 torsion angle of 16.73 (16)°. nih.gov A notable feature is the slight asymmetry in the N-O bond lengths of the nitro group (N1-O2 = 1.2369 (12) Å and N1-O3 = 1.2240 (13) Å), which is attributed to their differential participation in intermolecular interactions within the crystal lattice. nih.gov

Similarly, a Schiff base derivative, 2-Ethoxy-4-{[(2-nitrophenyl)hydrazono]methyl}phenol, which incorporates the 2-ethoxy-phenyl moiety, was analyzed. nih.gov This compound crystallizes in the monoclinic system. nih.gov The analysis revealed that the entire molecule is approximately planar. nih.gov

The crystallographic data for these related compounds are summarized in the table below, providing a basis for understanding the solid-state conformation of this compound.

| Parameter | (4-Nitrophenyl)methanol nih.gov | 2-Ethoxy-4-{[(2-nitrophenyl)hydrazono]methyl}phenol nih.gov |

|---|---|---|

| Chemical Formula | C₇H₇NO₃ | C₁₅H₁₅N₃O₄ |

| Formula Weight (g/mol) | 153.14 | 301.30 |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P-1 | P2₁/c |

| Unit Cell Dimensions | ||

| a (Å) | 6.2216 (5) | 14.586 (3) |

| b (Å) | 7.4096 (6) | 5.002 (1) |

| c (Å) | 7.7833 (6) | 19.894 (4) |

| α (°) | 110.867 (2) | 90 |

| β (°) | 93.667 (2) | 102.40 (3) |

| γ (°) | 90.748 (3) | 90 |

| Volume (ų) | 334.34 (5) | 1417.6 (5) |

| Z | 2 | 4 |

| Temperature (K) | 150 | 296 |

Crystal Packing and Intermolecular Interactions Research

The arrangement of molecules in a crystal and the non-covalent interactions between them are crucial for the stability of the solid-state structure. Research on derivatives of this compound reveals a rich variety of intermolecular forces, including hydrogen bonds and π–π stacking interactions.

Furthermore, the ribbons in (4-Nitrophenyl)methanol are stacked along the crystallographic b-axis, stabilized by π–π interactions involving the benzene rings and the nitro groups. The centroid-to-centroid distances between alternating parallel aromatic rings are 3.6514 (7) Å and 3.8044 (7) Å, indicating significant orbital overlap. nih.gov

For the Schiff base derivative 2-Ethoxy-4-{[(2-nitrophenyl)hydrazono]methyl}phenol, intermolecular O—H···O hydrogen bonds link the molecules to form chains. nih.gov Another related Schiff base, 2-Ethoxy-4-[2-(3-nitrophenyl)hydrazonomethyl]phenol, exhibits a combination of intermolecular O—H···N and C—H···O hydrogen bonds that contribute to the stabilization of its crystal structure. researchgate.net The dihedral angle between the two aromatic rings in this molecule is only 6.57 (7)°, indicating a high degree of planarity which can facilitate packing. researchgate.net

A summary of the key intermolecular interactions found in these related structures is presented in the table below.

| Compound | Interaction Type | Description | Reference |

|---|---|---|---|

| (4-Nitrophenyl)methanol | O—H···O Hydrogen Bond | Forms infinite chains propagating in the direction. | nih.gov |

| C—H···O Hydrogen Bond | Links chains into double-stranded ribbons. | nih.gov | |

| π–π Stacking | Stacks ribbons along the b-axis with centroid–centroid distances of ~3.65 Å and ~3.80 Å. | nih.gov | |

| 2-Ethoxy-4-{[(2-nitrophenyl)hydrazono]methyl}phenol | O—H···O Hydrogen Bond | Links molecules to form chains parallel to the b-axis. | nih.gov |

| 2-Ethoxy-4-[2-(3-nitrophenyl)hydrazonomethyl]phenol | O—H···N Hydrogen Bond | These interactions help to stabilize the overall crystal structure. | researchgate.net |

| C—H···O Hydrogen Bond |

These studies on closely related molecules demonstrate the importance of hydrogen bonding and π–π stacking in dictating the supramolecular architecture of nitrophenyl derivatives. It is highly probable that this compound would also exhibit a network of O—H···O hydrogen bonds involving its hydroxyl and nitro groups, potentially supplemented by weaker C—H···O interactions and π–π stacking of the aromatic rings.

Computational and Theoretical Investigations of 2 Ethoxy 4 Nitrophenyl Methanol

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the molecular properties of (2-Ethoxy-4-nitrophenyl)methanol at the electronic level. These methods solve the Schrödinger equation (or its density-based equivalent in DFT) to determine the electronic structure and energy of the molecule.

DFT methods, such as the widely used B3LYP functional, offer a good balance between computational cost and accuracy for organic molecules. nih.govnih.gov Ab initio methods, like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a systematically improvable framework for calculations, often used for benchmarking results. nih.gov For a molecule like this compound, a basis set such as 6-311++G(d,p) would typically be employed to provide sufficient flexibility in describing the electron distribution, including diffuse functions and polarization. hmdb.ca

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule is intimately linked to its reactivity. Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity and greater polarizability. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich ethoxy group and the phenyl ring, while the LUMO would be concentrated on the electron-withdrawing nitro group. This distribution facilitates intramolecular charge transfer, a common feature in such donor-acceptor systems.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) | Description |

| EHOMO | -6.5 | Energy of the highest occupied molecular orbital |

| ELUMO | -2.1 | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | 4.4 | Indicates molecular stability and reactivity |

Note: This table is illustrative and represents typical values for similar aromatic compounds. Actual values would require specific DFT calculations.

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within this compound can be quantified through various charge analysis schemes, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis. NBO analysis is particularly useful for understanding charge delocalization and hyperconjugative interactions.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. The MEP is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.net In the MEP of this compound, negative potential (typically colored red) would be expected around the oxygen atoms of the nitro and ethoxy groups, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue) would be found around the hydrogen atoms, particularly the hydroxyl proton, making it a likely site for nucleophilic interaction.

Conformational Analysis and Energy Landscapes

The flexibility of the ethoxy and hydroxymethyl groups in this compound gives rise to multiple possible conformations. Conformational analysis aims to identify the most stable arrangement of atoms in space (the global minimum) and the energy barriers to rotation around single bonds. This is often achieved by performing a Potential Energy Surface (PES) scan, where the energy of the molecule is calculated as a function of one or more dihedral angles. hmdb.caresearchgate.net

For this compound, key dihedral angles to investigate would be the C-C-O-C of the ethoxy group and the C-C-C-O of the hydroxymethyl group. The resulting energy landscape would reveal the various low-energy conformers and the transition states that separate them. Intramolecular hydrogen bonding between the hydroxyl group and the adjacent ethoxy group's oxygen atom could be a significant factor in stabilizing certain conformations.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) | Note |

| 1 | 180° | 0.00 | Global Minimum (Anti-periplanar) |

| 2 | 60° | 1.5 | Gauche Conformer |

| 3 | -60° | 1.5 | Gauche Conformer |

| 4 | 0° | 5.0 | Eclipsed (Transition State) |

Note: This table is illustrative. The actual energy values would depend on the specific level of theory and basis set used for the PES scan.

Prediction of Spectroscopic Parameters

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structure. For this compound, the most relevant spectroscopic techniques would be Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. These frequencies correspond to the various stretching, bending, and torsional modes. Comparing the calculated spectrum with an experimental one can aid in the assignment of spectral bands. rsc.org Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov The accuracy of these predictions provides confidence in the computed molecular geometry.

Reaction Mechanism Studies and Transition State Analysis

Theoretical methods are invaluable for investigating the mechanisms of chemical reactions. For this compound, potential reactions could include the oxidation of the alcohol, reduction of the nitro group, or nucleophilic substitution at the aromatic ring.

To study a reaction mechanism, one would identify the reactants, products, and any intermediates. The transition state (TS) connecting these species on the potential energy surface is then located. A transition state is a first-order saddle point, and its structure provides crucial information about the geometry of the activated complex. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. nih.govresearchgate.net For instance, studying the oxidation of the methanol (B129727) group would involve modeling its interaction with an oxidizing agent and locating the transition state for the hydrogen abstraction or hydride transfer step.

Molecular Dynamics Simulations for Solvent Effects and Interactions

While quantum chemical calculations are typically performed on isolated molecules in the gas phase, most chemical processes occur in solution. Molecular Dynamics (MD) simulations can be used to model the behavior of this compound in a solvent environment, providing insights into solute-solvent interactions and the influence of the solvent on conformational preferences. mdpi.com

In an MD simulation, the atoms are treated as classical particles, and their motions are governed by a force field. The simulation tracks the trajectory of each atom over time, allowing for the analysis of dynamic properties. For this compound, MD simulations in a solvent like water or ethanol (B145695) could reveal the nature of hydrogen bonding between the solute and solvent molecules and how this affects the rotational freedom of the ethoxy and hydroxymethyl groups. nih.gov

Applications of 2 Ethoxy 4 Nitrophenyl Methanol in Chemical Synthesis and Materials Science Research

As a Building Block and Intermediate in Complex Organic Synthesis

The molecular architecture of (2-Ethoxy-4-nitrophenyl)methanol, with its array of reactive sites, makes it a valuable building block for the construction of more complex organic molecules. The nitro group, the ethoxy group, and the primary alcohol each offer handles for a variety of chemical transformations.

Precursor for Advanced Heterocyclic Compounds

The nitrophenyl moiety is a well-established precursor for the synthesis of a wide range of heterocyclic compounds, which are core structures in many pharmaceuticals, agrochemicals, and functional materials. For instance, nitrophenyl groups are instrumental in the synthesis of complex nitrogen-containing rings like tetrahydroisoquinolines. Research has shown that cyclohexanone (B45756) derivatives bearing nitrophenyl groups can undergo regioselective cyclocondensation reactions to form 5,6,7,8-tetrahydroisoquinoline-3(2H)-thiones nih.gov. These structures can be further alkylated and cyclized to produce complex thieno[2,3-c]isoquinoline systems nih.gov. Given this precedent, this compound could similarly serve as a starting material for analogous heterocyclic frameworks, with its functional groups allowing for diverse derivatization pathways.

The general strategy often involves the reduction of the nitro group to an amine, which can then participate in cyclization reactions. The presence of the ethoxy and methanol (B129727) groups adds further dimensions for tailoring the final product's properties.

Intermediate in the Synthesis of Specialty Chemicals

This compound is categorized as a nitrophenyl alcohol and serves as a synthetic intermediate for more elaborate organic molecules evitachem.com. The reactivity of its functional groups allows for a variety of transformations:

Oxidation: The hydroxymethyl group (-CH₂OH) can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The nitro group (-NO₂) can be selectively reduced to an amine (-NH₂), a key transformation for creating dyes, pharmaceuticals, and other specialty chemicals.

Substitution: The ethoxy group (-OCH₂CH₃) could potentially be substituted, although it is generally less reactive than the other groups.

A common synthetic pathway for related compounds, such as (4-Ethoxy-3-nitrophenyl)methanol (B12526629), involves the reduction of the corresponding benzaldehyde (B42025) (4-ethoxy-3-nitrobenzaldehyde) using a reducing agent like sodium borohydride (B1222165) evitachem.com. This highlights its role as a stable intermediate that can be readily prepared from commercially available starting materials.

| Functional Group | Reaction Type | Potential Product | Significance |

|---|---|---|---|

| Hydroxymethyl (-CH₂OH) | Oxidation | 2-Ethoxy-4-nitrobenzaldehyde (B8762213) | Intermediate for further synthesis |

| Nitro (-NO₂) | Reduction | (4-Amino-2-ethoxyphenyl)methanol | Precursor for dyes, polymers, heterocycles |

| Hydroxymethyl (-CH₂OH) | Esterification | (2-Ethoxy-4-nitrophenyl)methyl ester | Modification of properties, prodrugs |

Role in Polymer Chemistry and Functional Materials Research

The unique combination of functional groups in this compound makes it a candidate for the development of advanced polymers and functional materials. Its structural relative, o-nitrobenzyl alcohol, and its derivatives are frequently employed in materials science umass.edu.

Monomer for Polymerization Studies

While direct polymerization studies of this compound are not widely reported, its derivatives could function as monomers. The hydroxymethyl group can be converted into a polymerizable group, such as an acrylate (B77674) or methacrylate. For example, studies have been conducted on the polymerization of 2-nitrobenzyl methacrylate, a related compound, under controlled radical polymerization conditions like ATRP (Atom Transfer Radical Polymerization) and RAFT (Reversible Addition-Fragmentation Chain Transfer) polymerization umass.edu. These polymers, containing the o-nitrobenzyl moiety, can exhibit stimuli-responsive behavior. An amphiphilic block copolymer composed of poly(ethylene oxide) (PEO) and poly(2-nitrobenzyl methacrylate) (PNBM) was synthesized via ATRP, demonstrating the viability of incorporating this functional group into complex polymer architectures umass.edu.

Integration into Functionalized Organic Frameworks

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. The functionalization of these frameworks is key to tuning their properties for applications in gas storage, catalysis, and sensing. While this compound itself is not a typical ligand, it can be used to synthesize or modify ligands for MOF construction.

For instance, research on UiO-66(Zr)-X frameworks, where the ligand is functionalized with groups like -NO₂, has demonstrated their use as bifunctional catalysts researchgate.net. These materials can act as both a photocatalyst and a hydrogenation catalyst, for example, in the reduction of 4-nitrophenol (B140041) using methanol as a hydrogen source researchgate.net. The nitro group within the MOF structure plays a crucial role in its electronic and catalytic properties. Therefore, ligands derived from this compound could be integrated into MOFs to create materials with tailored catalytic or adsorptive capabilities.

| Compound Class | Application Area | Key Research Finding | Reference |

|---|---|---|---|

| o-Nitrobenzyl Methacrylate | Polymer Chemistry | Can be polymerized via ATRP and RAFT to create functional polymers. umass.edu | umass.edu |

| Nitro-functionalized Ligands | Metal-Organic Frameworks | Used to create bifunctional MOFs (e.g., UiO-66-NO₂) for photocatalysis. researchgate.net | researchgate.net |

| o-Nitrobenzyl Ethers | Polymer Chemistry | Used to create photocleavable protecting groups in polymers, allowing for light-induced changes in material properties. umass.edu | umass.edu |

Development of Optoelectronic or Photoreactive Materials

The most significant potential application of this compound in materials science lies in the development of photoreactive materials. This is due to its classification as an o-nitrobenzyl alcohol derivative. The o-nitrobenzyl (o-NB) group is one of the most widely used photolabile (or photocleavable) protecting groups in chemistry and materials science umass.edu.

Upon irradiation with UV light (typically around 350 nm), the o-nitrobenzyl group undergoes an intramolecular rearrangement, leading to the cleavage of the bond connecting the benzylic carbon to a leaving group. In the case of this compound, the alcohol itself can be esterified or etherified, and this ester or ether linkage can then be cleaved with light. This process transforms the o-nitrobenzyl group into an o-nitrosobenzaldehyde umass.edu.

This photoreactive property is exploited in numerous ways:

Photodegradable Hydrogels: Cross-linkers containing o-NB groups can be incorporated into hydrogel networks. Exposure to light cleaves the cross-links, causing the hydrogel to dissolve.

Thin Film Patterning: Polymers functionalized with o-NB side chains can be used to create patterned surfaces. Irradiation of specific areas of a thin film changes the polymer's solubility, allowing for the development of a pattern.

Controlled Release: Molecules can be "caged" by attaching them to an o-NB group. Irradiation releases the molecule on demand, a technique used in biology and medicine.

The presence of the ethoxy and the second nitro group on the phenyl ring of this compound would be expected to modulate the photochemical properties (e.g., absorption wavelength and cleavage efficiency) compared to the parent o-nitrobenzyl alcohol, offering a way to fine-tune the material's response to light.

Photoswitchable Compounds Research

While direct research on this compound as a core component of photoswitchable compounds is not extensively documented in publicly available literature, its structural motifs are relevant to the design of photoresponsive molecules. The nitroaromatic group is a well-known photoactivatable moiety, often utilized in photolabile protecting groups. The principle involves the cleavage of a covalent bond upon irradiation with light of a specific wavelength. The ethoxy group can modulate the electronic properties and, consequently, the absorption spectrum and photoreactivity of the molecule.

Future research could explore the incorporation of this compound into larger molecular architectures to create novel photoswitches. For instance, it could be derivatized to link to other chromophores or functional units, where the nitroaromatic part acts as the light-sensitive trigger for conformational changes or the release of a caged compound.

Fluorescent Probes and Labels

The inherent spectroscopic properties of the nitrophenyl group in this compound make it a region of interest for the development of fluorescent probes and labels. While the nitro group itself is often a fluorescence quencher, its reduction to an amino group can lead to a significant increase in fluorescence quantum yield. This "off-on" switching mechanism is a common strategy in the design of chemosensors.

Derivatives of this compound could be designed to act as fluorescent probes for specific analytes or biological environments. For example, the hydroxymethyl group can be functionalized to introduce a recognition element for a target molecule. Binding of the analyte could trigger a chemical reaction, such as the reduction of the nitro group, leading to a measurable fluorescent signal.

Catalytic Applications and Ligand Design Research

The structure of this compound provides a scaffold for the synthesis of ligands for catalysis. The presence of multiple functional groups allows for its incorporation into more complex molecular frameworks that can coordinate with metal centers.

As a Component in Homogeneous and Heterogeneous Catalytic Systems

In the realm of catalysis, derivatives of this compound can be utilized in both homogeneous and heterogeneous systems. For homogeneous catalysis, ligands derived from this compound can be designed to be soluble in the reaction medium, where they can coordinate with a metal catalyst to influence its activity and selectivity.

For heterogeneous catalysis, the aromatic ring provides a point of attachment to a solid support, such as silica (B1680970) or a polymer resin. The functional groups can then be modified to create a supported catalyst. This approach combines the advantages of homogeneous catalysis (high activity and selectivity) with the ease of separation and recyclability of heterogeneous catalysts.

Synthesis of Chiral Ligands from Derivatives

A significant application of this compound derivatives lies in the field of asymmetric catalysis, where chiral ligands are used to control the stereochemical outcome of a reaction. A patent describes a class of novel chiral ligands where the core structure can be derived from precursors similar to this compound. google.com The general structure disclosed involves a substituted phenyl ring with various functional groups, including alkoxy and phosphino (B1201336) groups, which are common features in privileged chiral ligands. google.com

The synthesis of such ligands often involves a multi-step process where the starting material is elaborated to introduce chirality and the necessary coordinating atoms. The ethoxy and nitro groups of this compound can be chemically modified or used to direct subsequent reactions to achieve the desired ligand architecture.

Biochemical Interactions and Mechanistic Studies (Excluding Clinical Applications)

The interactions of this compound and its derivatives with biological systems are a subject of research, particularly in the context of enzyme inhibition.

Enzyme Inhibition Studies

Derivatives of this compound have been investigated as potential enzyme inhibitors. For example, a study focused on the discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). nih.gov PTP1B is a key negative regulator of insulin (B600854) signaling and is considered a therapeutic target for type 2 diabetes and obesity. nih.gov In this research, a series of analogs were synthesized and evaluated for their PTP1B inhibitory potency. nih.gov One of the lead compounds from this study demonstrated high inhibitory activity and significant selectivity over a related phosphatase. nih.gov

These studies highlight how the scaffold of this compound can be systematically modified to probe the active site of an enzyme and develop potent and selective inhibitors. The ethoxy group, for instance, can occupy a specific hydrophobic pocket within the enzyme's active site, contributing to the binding affinity.

Structure-Activity Relationship (SAR) Investigations

The compound this compound belongs to the broader class of 2-nitrobenzyl compounds, which are extensively utilized as photolabile protecting groups (PPGs), often referred to as "caging" groups. researchgate.net The core function of these molecules is to mask a specific functional group on a target molecule, rendering it inactive. Upon irradiation with light, typically UV light, the 2-nitrobenzyl cage is cleaved, releasing the active molecule with high spatial and temporal precision. researchgate.net The structure-activity relationship (SAR) of these PPGs is crucial for optimizing their performance, focusing on properties like quantum yield (Φ), absorption wavelength, and the rate of photorelease. nih.gov

The activity of nitrobenzyl-based PPGs is profoundly influenced by the nature and position of substituents on the aromatic ring. nih.govwikipedia.org In this compound, the key substituents governing its properties are the ethoxy group (-OCH2CH3) at the 2-position and the nitro group (-NO2) at the 4-position, relative to the hydroxymethyl group.

Key Structural Features and Their Effects:

Nitro Group Position: The foundational 2-nitrobenzyl structure is essential for the photocleavage mechanism. Upon photoexcitation, the nitro group abstracts a hydrogen atom from the benzylic carbon (the -CH2OH group), initiating a cascade of reactions that leads to cleavage.

Electron-Donating/Withdrawing Groups: The electronic properties of other ring substituents modulate the efficiency of this process. Electron-donating groups, such as the ethoxy group in this compound, can influence the absorption properties and the stability of reaction intermediates. Conversely, electron-withdrawing groups can also alter the quantum yield. For instance, adding a second nitro group to create a 2,6-dinitrobenzyl PPG can significantly increase the quantum yield, in some cases nearly quadrupling it. wikipedia.org Studies on related p-hydroxyphenacyl (pHP) PPGs showed that meta-electron-donating groups like methoxy (B1213986) (-OCH3) generally lowered quantum yields, while electron-withdrawing groups like trifluoromethyl (-CF3) or cyano (-CN) tended to increase them. nih.govacs.org

Table 1: Structure-Activity Relationship in Substituted Nitrobenzyl-based Photolabile Protecting Groups

| Compound/Backbone | Substituent(s) | Observed Effect on Photochemical Properties | Reference(s) |

| 2-Nitrobenzyl | 2,6-dinitro | Can increase quantum yield by up to 4x for certain leaving groups. | wikipedia.org |

| 2-Nitrobenzyl | 4,5-dimethoxy | Forms a transient triplet state, which can lower the uncaging quantum yield. | researchgate.netnih.gov |

| p-Hydroxyphenacyl | 3-Methoxy (electron-donating) | Generally lowers quantum yield. | nih.govacs.org |

| p-Hydroxyphenacyl | 3-CF3 (electron-withdrawing) | Slightly increases quantum yield. | nih.govacs.org |

This interactive table allows for the comparison of different substituent effects on the photochemical properties of related PPGs, illustrating the principles that govern the activity of this compound.

Modulation of Biological Pathways

The primary application of this compound in modulating biological pathways is indirect, through its use as a photolabile "caging" group. Rather than possessing intrinsic biological activity, it serves as a light-sensitive switch to control the availability of bioactive molecules like neurotransmitters, nucleotides (e.g., ATP), and ions (e.g., Ca2+). researchgate.net This technology provides researchers with unparalleled spatiotemporal control over cellular signaling processes.

The process begins with the chemical attachment of the this compound moiety to a biologically active molecule, rendering it inert. This "caged compound" can then be introduced to a biological system, such as a cell culture or tissue slice, without eliciting a response. The researcher can then trigger the release of the active molecule at a precise time and location by applying a focused pulse of light, typically in the UV range. researchgate.net

Mechanism of Pathway Modulation:

Photoexcitation: Upon absorbing a photon, the 2-nitrobenzyl core of the molecule enters an excited state.

Intramolecular Hydrogen Abstraction: An intramolecular redox reaction occurs where the excited nitro group abstracts a hydrogen atom from the benzylic carbon. This leads to the formation of a transient species known as an aci-nitro intermediate. acs.orgunifr.chacs.org

Rearrangement and Release: The aci-nitro intermediate undergoes a series of rapid rearrangements. Studies on related 2-nitrobenzyl ethers have identified further intermediates, including cyclic 1,3-dihydrobenz[c]isoxazol-1-ol derivatives, which precede the final release. acs.orgunifr.chacs.org This cascade ultimately cleaves the bond connecting the cage to the bioactive molecule, liberating it to interact with its biological targets (e.g., receptors, enzymes). The cage itself is released as a 2-ethoxy-4-nitrosobenzaldehyde byproduct.

This method allows for the study of rapid biological events that follow chemical signaling. For example, by releasing "caged ATP" near a cell, scientists can study the immediate downstream effects of ATP receptor activation. acs.orgacs.org Similarly, uncaging neurotransmitters like GABA allows for the precise mapping of inhibitory circuits in the brain. nih.gov The rate of release is a critical parameter, and research has shown that for 2-nitrobenzyl derivatives, the decay of the aci-nitro intermediate can be the rate-limiting step, which is often dependent on pH and buffer conditions.

The use of this compound and its derivatives as phototriggers is a powerful tool for investigating the kinetics and mechanisms of virtually any biological pathway that can be initiated by a small molecule.

Advanced Analytical Methodologies for Research Scale Characterization and Quantification of 2 Ethoxy 4 Nitrophenyl Methanol

Chromatographic Techniques for Purity Assessment and Separation Studies

Chromatography is the cornerstone for assessing the purity of (2-Ethoxy-4-nitrophenyl)methanol and for separating it from starting materials, byproducts, and other impurities. The choice of technique depends on the specific analytical goal, such as purity determination or the analysis of volatile or chiral derivatives.

High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of this compound. Due to its aromatic nitro functional group, the compound is an excellent candidate for UV-Vis detection. Method development typically involves optimizing the stationary phase, mobile phase composition, and detector wavelength to achieve a sharp, symmetrical peak that is well-resolved from any impurities.

Reversed-phase HPLC is the predominant mode used for nitroaromatic compounds. A C18 (octadecylsilyl) column is a standard choice for the stationary phase, offering effective separation based on hydrophobicity. The mobile phase usually consists of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and an aqueous buffer. The buffer's pH can be adjusted to ensure the analyte is in a neutral form, preventing peak tailing. Isocratic elution (constant mobile phase composition) is often sufficient for purity checks, while gradient elution (varying composition) may be required to resolve complex mixtures. The presence of the nitrophenyl chromophore allows for sensitive detection at wavelengths typically between 270 nm and 290 nm. nih.govrsc.org

Table 1: Representative HPLC Parameters for Analysis of Nitrophenyl Compounds

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm | Provides separation based on hydrophobicity. |

| Mobile Phase | Methanol/Acetonitrile and Water/Buffer | Elutes the compound from the column. |

| Elution Mode | Isocratic or Gradient | Maintains constant or varies solvent strength for optimal separation. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Detector | UV-Vis or Photodiode Array (PDA) | Quantifies the analyte based on light absorbance. |

| Wavelength | ~270-290 nm | Wavelength of maximum absorbance for the nitrophenyl chromophore. rsc.org |

| Internal Standard | e.g., 4-ethylphenol (B45693) | Improves quantitative precision by correcting for injection volume variations. rsc.org |

This table presents a generalized set of starting conditions for the HPLC analysis of nitrophenyl compounds like this compound, based on established methods for similar analytes.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, this compound, being a polar alcohol, has a relatively high boiling point and is not sufficiently volatile for direct GC analysis. Its polar hydroxyl group can also lead to poor peak shape and interactions with the GC column.

To overcome these limitations, the compound must first be converted into a more volatile and less polar derivative. A common approach for hydroxylated molecules is silylation, where the hydroxyl proton is replaced by a trimethylsilyl (B98337) (TMS) group. nih.gov This is typically achieved by reacting the alcohol with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

The resulting TMS ether of this compound is significantly more volatile and thermally stable, making it suitable for GC analysis, often coupled with a mass spectrometer (GC-MS) for definitive identification based on the fragmentation pattern. acs.org The mass spectrum of the silylated derivative would show characteristic ions, including the molecular ion [M]+ and a prominent [M-15]+ fragment corresponding to the loss of a methyl group from the TMS moiety. acs.org